

An In-depth Technical Guide to 2-Chloro-6-nitrophenol

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Compound of Interest

Compound Name: 2-Chloro-6-nitrophenol

Cat. No.: B183082

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CAS Number: 603-86-1

This technical guide provides a comprehensive overview of **2-Chloro-6-nitrophenol**, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed data on its properties, synthesis, and spectral characteristics.

Chemical and Physical Properties

2-Chloro-6-nitrophenol is a yellow crystalline solid at room temperature.^[1] It is sparingly soluble in water but exhibits solubility in various organic solvents.^[1] The presence of the nitro group, a strong electron-withdrawing group, ortho to the hydroxyl group significantly influences the compound's acidity and reactivity.

Quantitative Data Summary

The key physical and chemical properties of **2-Chloro-6-nitrophenol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	603-86-1	[1]
Molecular Formula	C ₆ H ₄ CINO ₃	[1]
Molecular Weight	173.55 g/mol	[1]
Appearance	Yellow crystalline solid/powder	[1]
Melting Point	67-71 °C	ChemicalBook
Boiling Point (Predicted)	217.3 ± 20.0 °C	ChemicalBook
Density (Rough Estimate)	1.4914 g/cm ³	ChemicalBook
pKa (Predicted)	5.43 ± 0.24	Guidechem
UV max (λmax)	405 nm	[1]
Solubility in Water	Sparingly soluble	[1]

Synthesis of 2-Chloro-6-nitrophenol

A common laboratory-scale synthesis of **2-Chloro-6-nitrophenol** involves the nitration of 2-chlorophenol. The following protocol is a representative experimental procedure.

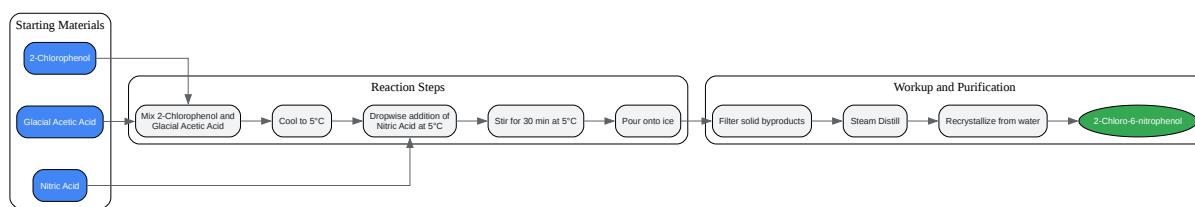
Experimental Protocol: Nitration of 2-Chlorophenol

Materials:

- 2-chlorophenol
- Glacial acetic acid
- Nitric acid (concentrated)
- Ice

Procedure:

- A solution of 2-chlorophenol (0.155 mol, 15.8 mL) in glacial acetic acid (42 mL) is prepared in a flask suitable for cooling and stirring.[1]
- The solution is chilled to 5 °C using an ice bath.[1]
- Nitric acid (0.163 mol, 6.8 mL) is added dropwise to the stirred solution over a period of 45 minutes, ensuring the temperature is maintained at 5 °C.[1]
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5 °C.[1]
- The reaction mixture is then poured over approximately 250 mL of ice.[1]
- Any solid byproducts that form are removed by filtration.[1]
- The resulting dark brown liquid is subjected to steam distillation to isolate the crude **2-Chloro-6-nitrophenol** as a yellow solid.[1]
- The crude product can be further purified by recrystallization from water.[1]

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A flowchart illustrating the synthesis of **2-Chloro-6-nitrophenol**.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **2-Chloro-6-nitrophenol**.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Chloro-6-nitrophenol** is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, nitro, and hydroxyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

FT-IR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

- A broad O-H stretching band for the phenolic hydroxyl group.
- Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group.
- C=C stretching vibrations characteristic of the aromatic ring.
- A C-Cl stretching vibration.

Mass Spectrometry

The mass spectrum of **2-Chloro-6-nitrophenol** will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chlorine atom (with its characteristic isotopic distribution) and the loss of functional groups such as the nitro and hydroxyl groups.

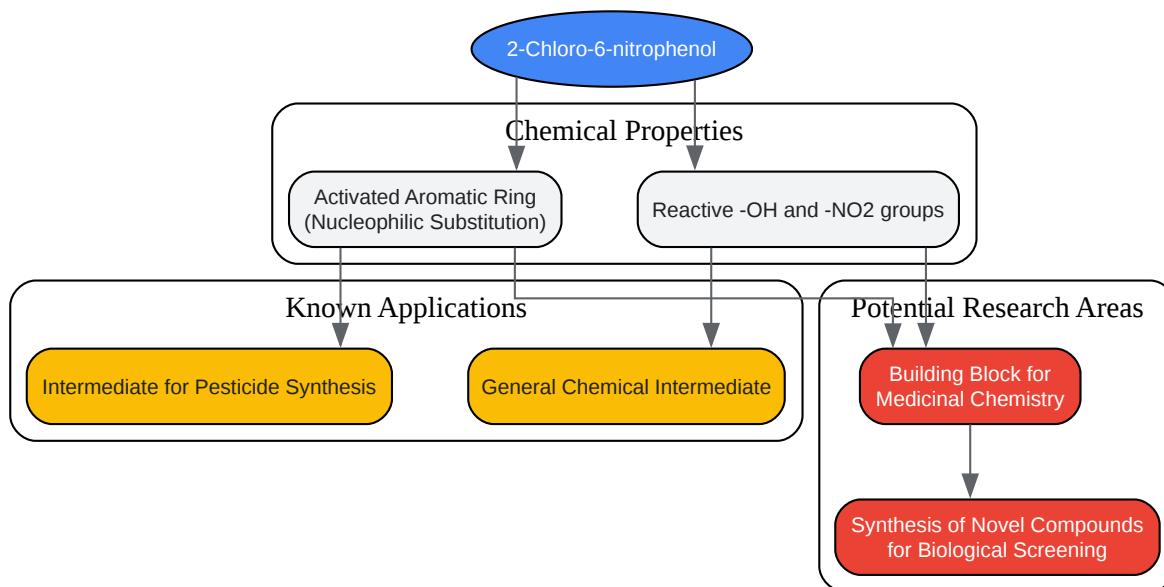
Reactivity and Applications

2-Chloro-6-nitrophenol is a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution reactions. The hydroxyl group can undergo various reactions such as etherification and esterification.

Its primary documented application is as a precursor in the synthesis of various pesticides and other specialty chemicals.[\[1\]](#)

Applications in Drug Development and Signaling Pathways

Despite its utility as a chemical intermediate, there is limited publicly available information directly linking **2-Chloro-6-nitrophenol** to specific drug development programs or its interaction with biological signaling pathways. Its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in medicinal chemistry. However, detailed studies on its specific pharmacological effects or mechanisms of action are not extensively reported in the literature. Researchers may find its reactive nature and substitution pattern useful for the synthesis of novel compounds for biological screening.



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Relationship between properties and applications of **2-Chloro-6-nitrophenol**.

Safety and Handling

2-Chloro-6-nitrophenol is classified as an irritant, causing skin and serious eye irritation.[\[2\]](#) Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

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References

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